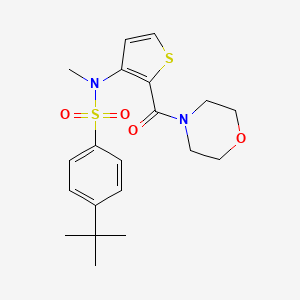

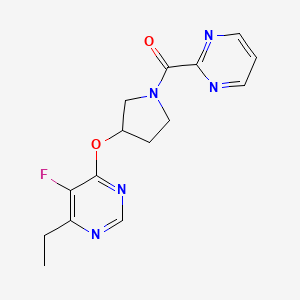

![molecular formula C31H21N3O2S B2776855 N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide CAS No. 325986-50-3](/img/structure/B2776855.png)

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide” is a complex organic compound that contains a thiazole ring and two naphthalene moieties . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Naphthalenes are a class of arenes, in which two benzene rings are fused in ortho position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives was synthesized and characterized as potential antimicrobial agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of naphthalene-2-carboxamide derivatives often involves condensation reactions, coupling with different carbonyl chlorides, and subsequent treatments to achieve the desired thioamide or carboxamide functionalities. Aleksandrov et al. (2018) detailed the synthesis of N-(naphthalen-2-yl)furan-2-carboxamide and its conversion to a thioamide, highlighting the compound's structural intricacies and reactivity towards electrophilic substitution reactions (Aleksandrov, M. M. El’chaninov, & V. F. Stepanov, 2018). Such synthetic routes offer insights into designing and developing naphthalene-based compounds with tailored properties for various applications.

Biological Activity and Pharmacological Potential

Research on the biological activities of naphthalene-2-carboxamide derivatives has revealed their potential in pharmacological applications. Arshad et al. (2019) explored β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones for their anticonvulsant activity, identifying several compounds with significant efficacy against seizure models (Arshad, F. Al-Otaibi, G. Mustafa, S. Shousha, & A. Alshahrani, 2019). These findings underscore the therapeutic potential of naphthalene-2-carboxamide derivatives in neurological disorders.

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer activities of naphthalene-2-carboxamide derivatives have been a focal point of research. Goněc et al. (2016) demonstrated the antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides against various Mycobacterium species, with some compounds exhibiting activity surpassing that of standard treatments like rifampicin (Goněc et al., 2016). Additionally, Ravichandiran et al. (2019) focused on the synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, evaluating their anticancer effects across several human cancer cell lines and identifying compounds with remarkable cytotoxic activity (Ravichandiran et al., 2019). These studies highlight the potential of naphthalene-2-carboxamide derivatives as antimicrobial and anticancer agents.

Material Science Applications

In the realm of material science, naphthalene-2-carboxamide derivatives have shown promise as host materials for organic light-emitting diodes (OLEDs). Li et al. (2018) synthesized naphthalene-based host materials demonstrating exceptional efficiency in red phosphorescent OLEDs at low doping ratios, indicating their utility in developing cost-effective and high-performance OLEDs (Li et al., 2018).

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicinal chemistry. The compound could also be modified to enhance its biological activity or reduce potential side effects .

Propriétés

IUPAC Name |

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H21N3O2S/c35-29(25-11-9-20-5-1-3-7-23(20)17-25)32-27-15-13-22(14-16-27)28-19-37-31(33-28)34-30(36)26-12-10-21-6-2-4-8-24(21)18-26/h1-19H,(H,32,35)(H,33,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABHIRNDONFFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2776778.png)

![3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2776779.png)

![[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2776780.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2776781.png)

![N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2776788.png)

![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)

![(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine](/img/structure/B2776791.png)

![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)